molecular formula C11H7N3O B2499020 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile CAS No. 52240-08-1

3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Katalognummer: B2499020
CAS-Nummer: 52240-08-1
Molekulargewicht: 197.197
InChI-Schlüssel: INFIYPRKBSENAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile: is an organic compound with the molecular formula C11H7N3O It is characterized by a pyridazinone ring fused to a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted benzonitrile with hydrazine derivatives, followed by cyclization to form the pyridazinone ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the pyridazinone ring.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Intermediate in Organic Synthesis :
    • 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile serves as a versatile intermediate in synthesizing more complex organic molecules. Its unique structure allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions .
  • Reactivity Studies :
    • The compound has been studied for its reactivity, particularly its ability to form novel compounds through various chemical reactions. This includes electrophilic and nucleophilic substitutions on the aromatic ring .

Biology and Medicine

  • Pharmacological Potential :
    • Research indicates that this compound may exhibit anti-inflammatory and anticancer properties. Its mechanism of action involves interactions with specific biological targets such as phosphodiesterase enzymes, particularly PDE4, which plays a crucial role in regulating inflammatory responses by hydrolyzing cyclic AMP (cAMP) .
  • Anticancer Activity :
    • Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways associated with cell proliferation .

Case Study 1: PDE4 Inhibition in Asthma Models

A study evaluated the efficacy of PDE4 inhibitors for asthma treatment, where compounds structurally related to this compound demonstrated significant reductions in airway hyperreactivity and eosinophilic inflammation in murine models. The results indicated decreased levels of pro-inflammatory cytokines such as IL-4 and IL-5, suggesting therapeutic applications in chronic respiratory diseases .

Case Study 2: Anticancer Activity

Research involving structurally related compounds has highlighted their cytotoxic effects against various cancer cell lines. For instance, a derivative showed significant activity against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines at low concentrations, indicating potential anticancer properties for this compound as well .

Wirkmechanismus

The mechanism of action of 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile in biological systems involves its interaction with specific molecular targets. The pyridazinone ring can interact with enzymes or receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

  • 3-(6-Oxo-1,6-dihydro-3-pyridazinyl)benzonitrile
  • 3-(6-Oxo-1,6-dihydro-2-pyridazinyl)benzonitrile
  • 3-(6-Oxo-1,6-dihydro-4-pyridazinyl)benzonitrile

Uniqueness:

  • The specific positioning of the nitrile group and the pyridazinone ring in 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile imparts unique reactivity and biological activity compared to its analogs.
  • The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H7N3O
  • Molecular Weight : 197.19 g/mol
  • CAS Number : 52240-08-1
  • IUPAC Name : 3-(6-oxo-1H-pyridazin-3-yl)benzonitrile

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Phosphodiesterase Inhibition : The compound has been noted for its potential as a phosphodiesterase (PDE) inhibitor, particularly PDE4. PDE4 plays a crucial role in regulating inflammatory responses by hydrolyzing cyclic AMP (cAMP), a secondary messenger involved in numerous signaling pathways. Inhibition of PDE4 can lead to increased levels of cAMP, resulting in reduced inflammation and modulation of immune responses .
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
PDE4 InhibitionInhibits PDE4 enzyme activity, enhancing cAMP levels
Anticancer PropertiesInduces apoptosis and inhibits tumor growth
Anti-inflammatory EffectsReduces eosinophil accumulation in lung tissue

Case Study 1: PDE4 Inhibition in Asthma Models

In a study evaluating PDE4 inhibitors for asthma treatment, compounds similar to this compound demonstrated significant efficacy in reducing airway hyperreactivity and eosinophilic inflammation in murine models. The results indicated that these compounds could effectively reduce pro-inflammatory cytokines such as IL-4 and IL-5, highlighting their potential therapeutic application in chronic respiratory diseases .

Case Study 2: Anticancer Activity

Research on structurally related compounds has shown promising results in various cancer cell lines. For instance, a compound with similar dihydropyridazine moiety exhibited significant cytotoxicity against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, with IC50 values indicating potent activity at low concentrations. These findings suggest that this compound may also possess similar anticancer properties .

Eigenschaften

IUPAC Name

3-(6-oxo-1H-pyridazin-3-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-7-8-2-1-3-9(6-8)10-4-5-11(15)14-13-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFIYPRKBSENAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNC(=O)C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7.3 g of 3-acetylbenzonitrile are converted into the pyridazinone in accordance with GWP 1.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.